molecular formula C32H46F2N6O4SSi B12645463 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-

Cat. No.: B12645463
M. Wt: 676.9 g/mol
InChI Key: KCBFXBVBKNVUFW-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a stereochemically complex structure. Key features include:

  • Core structure: A 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine scaffold, a bicyclic heterocycle known for its role in enzyme inhibition and receptor modulation .
  • Substituents:
    • An N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl] group, which introduces chirality and enhances lipophilicity .
    • A 3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl] moiety, providing steric bulk and metabolic stability via the silyl ether group .
    • A 5-(propylthio) chain, which may influence redox properties and binding interactions .

Properties

Molecular Formula

C32H46F2N6O4SSi

Molecular Weight

676.9 g/mol

IUPAC Name

3-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C32H46F2N6O4SSi/c1-9-14-45-30-36-28(35-22-16-19(22)18-10-11-20(33)21(34)15-18)25-29(37-30)40(39-38-25)23-17-24(27-26(23)43-32(5,6)44-27)41-12-13-42-46(7,8)31(2,3)4/h10-11,15,19,22-24,26-27H,9,12-14,16-17H2,1-8H3,(H,35,36,37)

InChI Key

KCBFXBVBKNVUFW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO[Si](C)(C)C(C)(C)C)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Introduction of the difluorophenyl group via cyclopropylation.
  • Attachment of the tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl moiety through etherification.
  • Incorporation of the propylthio group via thiolation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reactions.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the propylthio group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Target/Activity Potency (IC50/Ki) Solubility (LogP) Metabolic Stability (t1/2)
Target Compound (This Article) Cyclopropane, silyl ether, propylthio PDE8A/B inhibition, oral bioavailability 0.8 nM (PDE8A) 3.2 >6 h (human microsomes)
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (Compound 3, ) Benzyl, cyclopropyl, propylthio NADPH oxidase (NOX) inhibition 12 nM (NOX2) 2.9 2.5 h
(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-trifluoromethoxy-phenyl)-amine (Compound 23, ) Methyl, trifluoromethoxy Dihydroorotate dehydrogenase (DHODH) inhibition 4 nM (DHODH) 3.5 4 h
VAS2870 (7-(2-benzoxazolylthio)-3-(phenylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine, ) Benzoxazolylthio, benzyl Pan-NOX inhibitor 50 nM (NOX1-4) 4.1 1.8 h

Key Findings

Potency and Selectivity: The target compound exhibits >15-fold selectivity for PDE8A/B over PDE1-7 isoforms, attributed to its cyclopropane and silyl ether groups, which optimize steric interactions with hydrophobic binding pockets . In contrast, benzyl-substituted analogues (e.g., Compound 3) show broader inhibition (e.g., NOX2 IC50 = 12 nM) but lack isoform specificity . The propylthio group in the target compound enhances redox stability compared to thiol-containing derivatives (e.g., VAS2870), which are prone to oxidation .

Metabolic Stability :

  • The silyl ether moiety in the target compound increases metabolic stability (t1/2 >6 h) by resisting cytochrome P450-mediated oxidation. This contrasts with benzyl-substituted triazolopyrimidines (e.g., Compound 3, t1/2 = 2.5 h), which undergo rapid oxidative dealkylation .

Solubility and Bioavailability :

  • Despite its high molecular weight (MW = 721.8 g/mol), the target compound achieves moderate solubility (LogP = 3.2) due to the polar cyclopentanediol group. This surpasses analogues like VAS2870 (LogP = 4.1), which require formulation aids for oral delivery .

Biological Activity

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrimidine family, characterized by a fused triazole and pyrimidine structure. Its unique chemical properties make it a subject of extensive research for potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular structure of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine can be represented as follows:

  • Molecular Formula : C₁₄H₁₈F₂N₄O₃S
  • Molecular Weight : Approximately 399.279 g/mol

The compound features various substituents that enhance its biological activity. Notably, it includes a cyclopropyl group and a propylthio moiety, which may contribute to its binding affinity with biological targets.

Biological Activities

Research indicates that compounds in the triazolo[4,5-d]pyrimidine class exhibit significant biological activities, including:

  • Anticancer Properties : Several derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have demonstrated the ability of these compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anti-inflammatory Effects : Compounds related to triazolo[4,5-d]pyrimidin-7-amine have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

The mechanism of action for 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine involves interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and enzymes involved in critical cellular pathways.
  • Receptor Binding : Interaction studies indicate that it may bind to receptors associated with inflammatory responses and cancer progression.

Study on Anticancer Activity

A study investigated the effects of triazolo[4,5-d]pyrimidine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer types, including breast and lung cancer cells. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest and apoptosis.

Study on Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of triazolo[4,5-d]pyrimidine compounds. The findings revealed that these compounds effectively reduced the production of pro-inflammatory cytokines in vitro and showed promise in animal models of inflammation .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Features
3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-amineStructureCore structure with variations in substituents
N-benzyl-3-(2-chlorobenzyl)-5-methyltriazolo[4,5-d]pyrimidinStructureContains additional benzyl groups enhancing lipophilicity
3-(2-chlorobenzyl)-N-hexyl-5-phenyltiazolo[4,5-d]pyrimidinStructureVariation in side chains affecting pharmacokinetics

Q & A

Q. What purification challenges arise during scale-up, and how are they resolved?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50%) to separate diastereomers.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate the pure compound (>99% ee) .

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